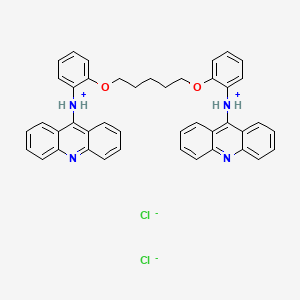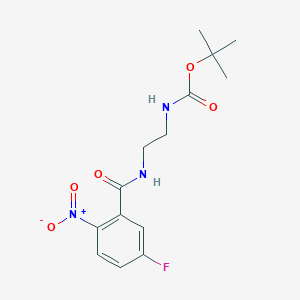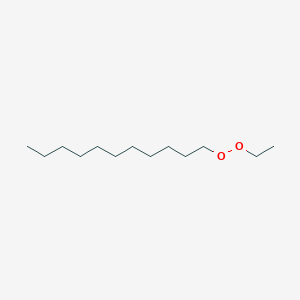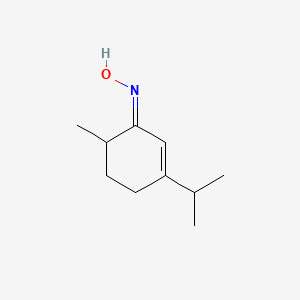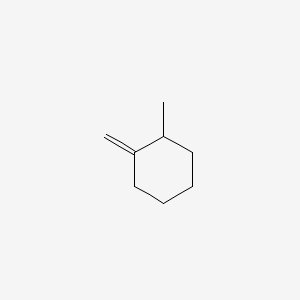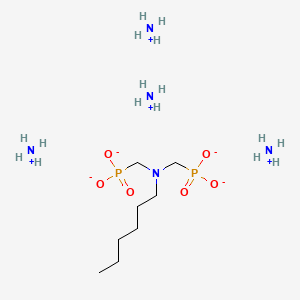
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol . . This compound is characterized by its unique structure, which includes a hexylimino group and bisphosphonate moieties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Substituted bisphosphonates.
Scientific Research Applications
Chemistry: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between bisphosphonates and biological molecules. It is also used in the development of new drugs targeting bone diseases.
Medicine: Its ability to inhibit bone resorption makes it a promising candidate for therapeutic use.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment enhances the efficiency and longevity of industrial systems.
Mechanism of Action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
Comparison with Similar Compounds
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate .
Comparison: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and stability, making it more effective in certain applications. Additionally, the hexylimino group provides greater flexibility in forming complexes with metal ions, which can be advantageous in catalysis and coordination chemistry.
Properties
CAS No. |
94202-05-8 |
|---|---|
Molecular Formula |
C8H33N5O6P2 |
Molecular Weight |
357.33 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChI Key |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


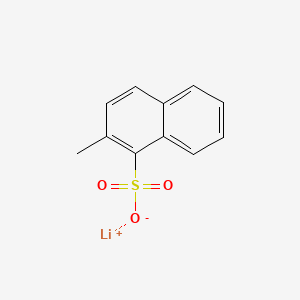
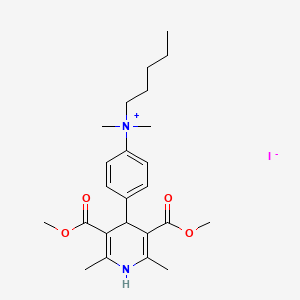
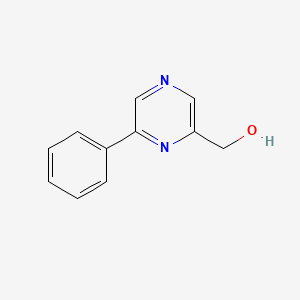
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
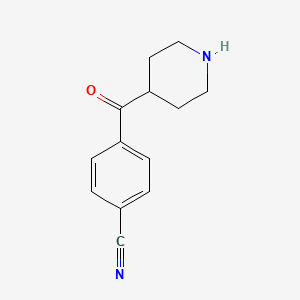
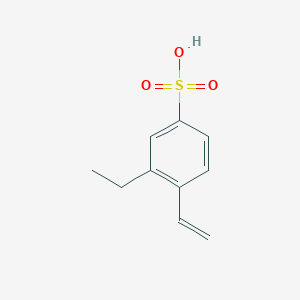
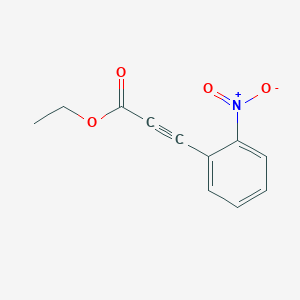
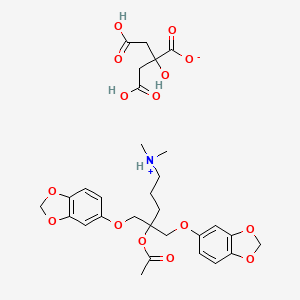
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
